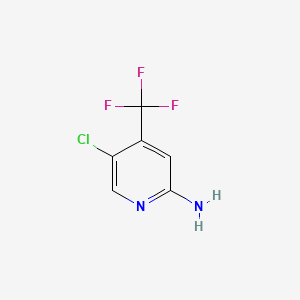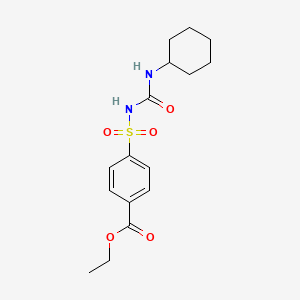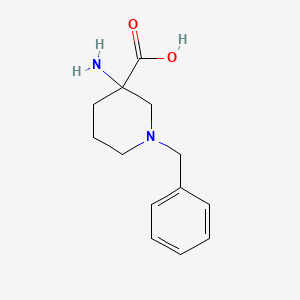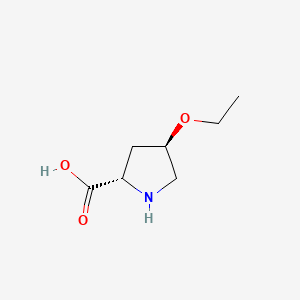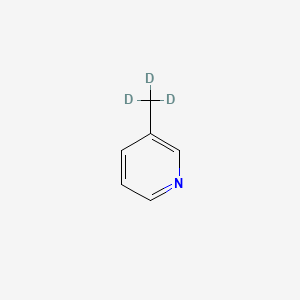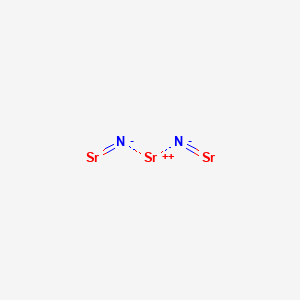
Strontium nitrid
Übersicht
Beschreibung
Strontium nitride is an inorganic compound with the chemical formula ( \text{Sr}_3\text{N}_2 ). It is a black crystalline solid that is highly reactive with water, forming strontium hydroxide and ammonia. Strontium nitride is primarily used in research and industrial applications due to its unique properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Strontium nitride has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other strontium compounds.
Materials Science: Employed in the development of advanced materials, including ceramics and superconductors.
Medicine: Strontium-based compounds are investigated for their potential in bone regeneration and as drug delivery systems.
Environmental Science: Used in the removal of contaminants from industrial wastewater.
Electronics: Strontium nitride is explored for its potential use in electronic devices and sensors.
Wirkmechanismus
Target of Action
Strontium nitride (Sr3N2) is a compound that primarily interacts with water . It is produced by burning strontium metal in air or in nitrogen . The primary targets of strontium nitride are water molecules, with which it reacts to form strontium hydroxide and ammonia .
Mode of Action
Strontium nitride reacts with water in a chemical reaction that can be represented as follows: Sr3N2 + 6H2O → 3Sr(OH)2 + 2NH3 . This means that when strontium nitride comes into contact with water, it breaks down to form strontium hydroxide and ammonia .
Biochemical Pathways
Strontium-based nanoparticles have been found to control the insulin release and thus regulate the pathophysiology of diabetes . They can also elicit a prolonged immune response, acting as a good immunotherapeutic agent .
Pharmacokinetics
Strontium-based nanoparticles have been used in targeted drug delivery , suggesting that they may have favorable absorption and distribution properties.
Result of Action
The result of strontium nitride’s action is the formation of strontium hydroxide and ammonia when it reacts with water . In the context of biomedical applications, strontium-based nanoparticles have shown potential in bone regeneration, effective immunotherapy, the management of bacterial infections, and medicine delivery .
Action Environment
The action of strontium nitride is influenced by the presence of water, as it reacts with water to form strontium hydroxide and ammonia . Environmental factors such as humidity and temperature could potentially influence this reaction.
Biochemische Analyse
Biochemical Properties
Strontium nitride plays a significant role in biochemical reactions, particularly in bone regeneration and growth stimulation. It interacts with calcium-sensing receptors on bone-forming cells, mimicking the effects of calcium and promoting bone formation . Strontium nitride also interacts with various enzymes and proteins involved in bone metabolism, such as alkaline phosphatase and osteocalcin, enhancing their activity and leading to increased bone mineral density .
Cellular Effects
Strontium nitride influences various cellular processes, particularly in osteoblasts, the cells responsible for bone formation. It stimulates calcium signaling pathways, leading to increased expression of osteogenic factors and prostaglandins . Additionally, strontium nitride has been shown to enhance cell proliferation and differentiation, contributing to improved bone health . In other cell types, strontium nitride may exhibit antimicrobial properties, making it useful in medical applications .
Molecular Mechanism
At the molecular level, strontium nitride exerts its effects through several mechanisms. It binds to calcium-sensing receptors on osteoblasts, activating signaling pathways that promote bone formation . This interaction leads to the inhibition of Wnt pathway inhibitors and an increase in β-catenin expression, which in turn enhances the transcription of osteogenic factors . Strontium nitride also influences gene expression by modulating the activity of transcription factors involved in bone metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strontium nitride on cellular function can change over time. Studies have shown that strontium nitride maintains its stability and effectiveness in promoting bone formation over extended periods .
Dosage Effects in Animal Models
The effects of strontium nitride vary with different dosages in animal models. At low to moderate doses, strontium nitride has been shown to enhance bone mineral density and improve bone microarchitecture . At high doses, strontium nitride may exhibit toxic effects, including impaired cellular function and increased oxidative stress . It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
Strontium nitride is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase and osteocalcin, promoting their activity and leading to increased bone mineralization . Additionally, strontium nitride influences calcium signaling pathways, which play a crucial role in bone formation and maintenance
Transport and Distribution
Within cells and tissues, strontium nitride is transported and distributed through various mechanisms. It utilizes transporters and binding proteins similar to those used by calcium and magnesium . Strontium nitride can accumulate in bone tissue, where it exerts its effects on bone formation and mineralization
Subcellular Localization
Strontium nitride’s subcellular localization is primarily within the bone matrix, where it interacts with osteoblasts and other bone-forming cells . It may also localize to specific cellular compartments involved in calcium signaling and bone metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium nitride can be synthesized by burning strontium metal in an atmosphere of nitrogen or air. The reaction is as follows: [ 3\text{Sr} + \text{N}_2 \rightarrow \text{Sr}_3\text{N}_2 ] This process results in a mixture of strontium nitride and strontium oxide when performed in air. The reaction is typically carried out at high temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of strontium nitride involves similar methods but on a larger scale. High-purity strontium metal is reacted with nitrogen gas in controlled environments to produce strontium nitride. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Hydrolysis: Strontium nitride reacts vigorously with water to form strontium hydroxide and ammonia: [ \text{Sr}_3\text{N}_2 + 6\text{H}_2\text{O} \rightarrow 3\text{Sr(OH)}_2 + 2\text{NH}_3 ]
Oxidation: When exposed to air, strontium nitride can oxidize to form strontium oxide and nitrogen gas.
Reduction: Strontium nitride can be reduced back to strontium metal and nitrogen gas under specific conditions.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Oxygen or Air: Used in oxidation reactions.
High Temperatures: Often required to drive reactions to completion.
Major Products Formed:
Strontium Hydroxide: Formed during hydrolysis.
Ammonia: Also formed during hydrolysis.
Strontium Oxide: Formed during oxidation.
Vergleich Mit ähnlichen Verbindungen
Strontium nitride can be compared with other alkaline earth metal nitrides, such as:
- Beryllium Nitride (( \text{Be}_3\text{N}_2 ))
- Magnesium Nitride (( \text{Mg}_3\text{N}_2 ))
- Calcium Nitride (( \text{Ca}_3\text{N}_2 ))
- Barium Nitride (( \text{Ba}_3\text{N}_2 ))
Uniqueness:
- Reactivity: Strontium nitride is highly reactive with water, similar to other alkaline earth metal nitrides, but the products and reaction conditions can vary.
- Applications: Strontium nitride’s applications in bone regeneration and electronic devices highlight its unique properties compared to other nitrides.
Eigenschaften
IUPAC Name |
strontium;azanidylidenestrontium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2N.3Sr/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBUYAOHGLSIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[Sr].[N-]=[Sr].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2Sr3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12033-82-8 | |
| Record name | Strontium nitride (Sr3N2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tristrontium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


